1,5-Hexanediol

Description

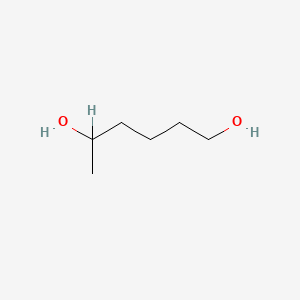

1,5-Hexanediol (CAS 928-40-5) is a six-carbon aliphatic diol with hydroxyl groups at the 1st and 5th positions. It is a versatile compound used in polymer synthesis, organic chemistry, and specialty applications. With a molecular formula of C₆H₁₄O₂ and a molecular weight of 118.18 g/mol, it exhibits a calculated vapor pressure of 202.68 kPa at 517.05 K . Synthesis routes include catalytic hydrogenation, microbial production (e.g., using Escherichia coli expressing cytochrome P450), and chemical reduction methods, often involving ruthenium or rhodium catalysts . Its applications span polyesters, polyurethanes, cosmetics, and biomedical compounds, driven by its bifunctional reactivity and moderate hydrophilicity .

Propriétés

IUPAC Name |

hexane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVGBIALRHLALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870799 | |

| Record name | Hexane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-40-5 | |

| Record name | 1,5-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrogenation of Esterified Carboxylic Acids

One industrially significant method for preparing 1,5-hexanediol involves the hydrogenation of esterified carboxylic acids derived from cyclohexane oxidation products.

-

- Cyclohexane is oxidized to produce dicarboxylic acids such as adipic acid or oxycaproic acid.

- These acids are esterified with alcohols (e.g., ethanol, butanol, or 1,6-hexanediol itself).

- The esterified product is then hydrogenated using a copper-containing catalyst that has been prereduced in an alcohol or ester with a low acid value (acid value ≤ 0.5 mg KOH/g).

Catalyst and Reaction Conditions :

- The catalyst is a copper-containing hydrogenation catalyst prereduced in a low acid value medium to prevent catalyst deterioration.

- The acid value of the esterified product is controlled to be ≤ 4 mg KOH/g to maintain catalyst activity and high conversion rates.

-

- This method improves catalyst longevity and conversion efficiency.

- It allows simultaneous preparation of 1,5-pentanediol and 1,6-hexanediol by adjusting feedstock.

| Step | Description | Key Parameters |

|---|---|---|

| Oxidation | Cyclohexane → Adipic acid or oxycaproic acid | Controlled oxidation conditions |

| Esterification | Carboxylic acid + alcohol → Ester | Acid value ≤ 4 mg KOH/g |

| Hydrogenation | Ester + H₂ → this compound | Copper catalyst prereduced in alcohol/ester with AV ≤ 0.5 mg KOH/g |

This process is detailed in patent literature emphasizing the importance of catalyst preparation and acid value control for optimal yield and catalyst stability.

Reduction of Ketohexanoate Esters Using Lithium Aluminum Hydride

A classical laboratory synthesis route involves the reduction of ketohexanoate esters to yield this compound.

-

- Preparation of 5-ketohexanoate esters as intermediates.

- Reduction of these esters with lithium aluminum hydride (LiAlH4) to produce this compound in high yields (75-85%).

-

- The overall yield of this compound via this route is approximately 50% based on the semi-ester precursor.

- Purification methods such as countercurrent distribution are used to isolate the diol from reaction mixtures.

-

- This method is suitable for small-scale synthesis and research applications.

- The process is selective and can be adapted for other hexanediol isomers.

| Step | Description | Yield (%) |

|---|---|---|

| Ketohexanoate ester synthesis | Preparation of 5-ketohexanoate esters | Intermediate step |

| Reduction | LiAlH4 reduction of ester to diol | 75-85% (reduction step) |

| Purification | Countercurrent distribution | High purity product |

This method was reported in detailed research studies from the 1950s and remains a reference for selective diol synthesis.

Catalytic Hydrogenation of Acetonyl Acetone Derivatives

Another preparative route involves catalytic hydrogenation of acetonyl acetone derivatives to produce this compound.

-

- Copper-chromium oxide catalyst is employed.

- Ethanol is used as the solvent.

-

- High yield of this compound (~85%) has been reported.

- This method is efficient for converting keto compounds to diols.

| Parameter | Details |

|---|---|

| Catalyst | Copper-chromium oxide |

| Solvent | Ethanol |

| Yield | ~85% |

| Reaction type | Catalytic hydrogenation |

This approach is advantageous for larger scale production due to the use of catalytic hydrogenation and relatively mild conditions.

Summary Table of Preparation Methods for this compound

| Method | Key Steps | Catalyst/Reducing Agent | Yield (%) | Scale/Application |

|---|---|---|---|---|

| Hydrogenation of esterified acids | Oxidation → Esterification → Hydrogenation | Prereduced copper catalyst | High (not specified) | Industrial |

| LiAlH4 reduction of ketohexanoates | Ketoester synthesis → LiAlH4 reduction | Lithium aluminum hydride | 75-85% (reduction step) | Laboratory/Research |

| Catalytic hydrogenation of keto compounds | Hydrogenation of acetonyl acetone derivatives | Copper-chromium oxide catalyst | ~85% | Industrial/Large scale |

| Oxidation of 1-hexene (related) | Oxidation with H2O2 and Fe catalyst | Trivalent iron salt | High purity (not specified) | Potential green method |

Analyse Des Réactions Chimiques

Types of Reactions: 1,5-Hexanediol undergoes typical reactions of alcohols, including:

Oxidation: It can be oxidized to form hexane-1,5-dial or hexane-1,5-dioic acid.

Reduction: It can be reduced to form hexane.

Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used as oxidizing agents.

Reduction: Lithium aluminium hydride (LiAlH₄) is commonly used for reduction.

Substitution: Acid chlorides or anhydrides can be used for esterification reactions.

Major Products:

Oxidation: Hexane-1,5-dial, hexane-1,5-dioic acid.

Reduction: Hexane.

Substitution: Hexane-1,5-diol esters or ethers.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,5-Hexanediol has the molecular formula and consists of two hydroxyl groups (-OH) attached to a hexane backbone. Its structural characteristics contribute to its utility in various chemical processes.

Polymer Production

One of the primary applications of this compound is in the synthesis of polyesters and polyurethanes. It serves as a building block for producing high-performance polymers used in coatings, adhesives, and sealants.

- Case Study: Copolymerization with CO2

Research has demonstrated the potential for copolymerizing this compound with carbon dioxide to create sustainable polymer materials. This method not only reduces reliance on petroleum-based feedstocks but also contributes to environmental sustainability (Tamura et al., 2016) .

Drug Delivery Systems

Due to its hydrophilic nature, this compound is explored in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating therapeutic agents.

- Case Study: Metadynamics of Polyalcohol Dehydration

A study highlighted the dehydration mechanisms of polyalcohols like this compound in aqueous environments. This research is crucial for understanding how these compounds can be utilized in biomedical applications such as targeted drug delivery (Ruiz-Barragan et al., 2015) .

Phase Separation Studies

This compound has been employed in phase separation studies within cellular biology. It influences the behavior of proteins and cellular compartments.

- Case Study: Disruption of Phase Separation

Research indicates that this compound can disrupt phase-separated condensates formed by proteins like FUS (Fused in Sarcoma). This property is significant for understanding cellular organization and the role of biomolecular condensates in disease states (Berkeley et al., 2021) .

Biodegradable Materials

The use of this compound in creating biodegradable plastics is gaining traction. Its incorporation into polymer matrices enhances the material's environmental profile.

- Case Study: Bio-based Alternatives

A study introduced bio-based alternatives to petroleum-derived materials using compounds like 1,5-Pentanediol as a substitute for hexanediols in coatings and adhesives. This transition supports sustainability goals within the chemical industry (Sustainable Chemistry & Engineering) .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1,5-Hexanediol primarily involves its hydroxyl groups, which can form hydrogen bonds and interact with various molecular targets. In biological systems, it can act as a cryoprotectant by stabilizing cell membranes and proteins during freezing and thawing processes. In polymer chemistry, its hydroxyl groups can react with isocyanates to form polyurethanes, or with carboxylic acids to form polyesters .

Comparaison Avec Des Composés Similaires

Table 1: Physical Properties of 1,5-Hexanediol and Analogous Diols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (kPa) | Solubility in Water (g/100g) |

|---|---|---|---|---|---|

| This compound | C₆H₁₄O₂ | 118.18 | 250–260 | 202.68 | Miscible |

| 1,6-Hexanediol | C₆H₁₄O₂ | 118.18 | 250–255 | 202.64 | Miscible |

| 1,2-Hexanediol | C₆H₁₄O₂ | 118.18 | 223–225 | 202.64 | Partially soluble |

| 1,5-Pentanediol | C₅H₁₂O₂ | 104.15 | 242–244 | N/A | Highly soluble |

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 230–235 | 0.12 | Fully soluble |

Key Observations :

- Chain Length and Hydroxyl Positioning : this compound’s hydroxyl groups are spaced across five carbons, unlike 1,6-Hexanediol (terminal diol) or 1,2-Hexanediol (adjacent hydroxyls). This spacing influences crystallinity and polymer flexibility .

- Thermodynamics : Surface tension and volumetric properties of this compound in aqueous solutions differ slightly from 1,2- and 1,6-Hexanediol due to molecular packing .

Table 2: Application-Specific Performance of Diols

Key Insights :

- Polymer Performance : this compound-based polyesters (e.g., PHF) exhibit lower gas permeability and elastomeric behavior compared to 1,6-Hexanediol-derived polymers, which are more crystalline . Blending these diols optimizes mechanical and barrier properties .

- Hydrotropic Efficiency: this compound enhances solubility of phenolic acids (e.g., ferulic acid) in water, though less effectively than 1,2-Hexanediol due to reduced hydrophilicity .

- Renewability : Both 1,5- and 1,6-Hexanediol can be synthesized from biomass (e.g., hydroxymethylfurfural), but this compound’s production costs remain higher .

Activité Biologique

1,5-Hexanediol is a diol compound with notable applications in various industrial and pharmaceutical contexts. Its biological activity has garnered attention due to its potential effects on cellular processes and its safety profile. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound (C6H14O2) is a colorless, odorless liquid that is miscible with water and has a molecular weight of 118.17 g/mol. Its structural formula can be represented as follows:

1. Cytotoxicity and Safety Assessment

This compound has been evaluated for its cytotoxic effects in various studies. Notably, it exhibits low toxicity levels in mammalian cells:

- Acute Toxicity : In animal studies, this compound was found to have a high LD50 value, indicating low acute toxicity. For instance, in a study involving rats, the LD50 was reported to be above 10 ml/kg, suggesting that doses below this threshold are unlikely to cause significant harm .

- Irritation Potential : Clinical assessments have shown that this compound is a weak irritant and sensitizer when applied to the skin or eyes. In tests with rabbits, it caused mild irritation but no severe reactions .

2. Enzymatic Activity

Research indicates that this compound may influence enzymatic activities:

Case Study 1: Skin Irritation Assessment

A study conducted on New Zealand White rabbits assessed the skin irritation potential of this compound when applied under occlusive patches:

| Dose (ml/kg) | Observed Effects | Outcome |

|---|---|---|

| 4.0 | Mild irritation | Survived |

| 8.0 | Moderate irritation | Survived |

| 16.0 | Severe irritation; some fatalities | Deaths observed |

The study concluded that while lower doses caused mild irritation, higher doses resulted in significant adverse effects .

Case Study 2: Reproductive Toxicity Screening

In reproductive toxicity screenings involving multiple dosages of this compound administered orally to rats over several weeks:

| Dose (mg/kg/day) | Observed Effects | Outcome |

|---|---|---|

| 100 | No significant effects | Normal growth |

| 300 | Mild transient weight loss | Normal growth |

| 1000 | No significant effects; slight weight loss | Normal growth |

The findings indicated no marked reproductive toxicity at tested doses .

Environmental Impact

The environmental safety of this compound has also been assessed:

Q & A

Basic: What are the key physicochemical properties of 1,5-Hexanediol that influence its role in polymer synthesis?

Methodological Answer:

this compound (C₆H₁₄O₂) is a six-carbon diol with hydroxyl groups at the 1st and 5th positions. Its molecular weight (118.17 g/mol), water solubility, and boiling point are critical for polymer applications. The spacing between hydroxyl groups allows for controlled crosslinking in polyester and polyurethane synthesis, affecting mechanical properties like elasticity and thermal stability. Experimental design should prioritize purity assessment (e.g., HPLC or NMR) and reaction optimization (e.g., esterification with dicarboxylic acids under inert atmospheres). Comparative studies with shorter diols (e.g., 1,4-butanediol) reveal that this compound’s longer chain enhances polymer flexibility .

Basic: What laboratory methods are used to synthesize this compound?

Methodological Answer:

Two primary lab-scale routes are documented:

- Reduction of adipates : Use lithium aluminium hydride (LiAlH₄) to reduce esters like dimethyl adipate. Monitor reaction progress via FTIR for carbonyl group disappearance.

- Esterification-hydrogenation : React glutaric or adipic acid with methanol to form esters, followed by hydrogenation over copper catalysts. Optimize catalyst loading (5–10 wt%) and hydrogen pressure (50–100 bar) to maximize yield. Post-synthesis, purify via vacuum distillation (boiling point: ~250°C) and confirm structure using GC-MS .

Advanced: How does this compound disrupt biomolecular condensates, and how can researchers model its temporal effects?

Methodological Answer:

this compound dissolves condensates by weakening hydrophobic protein-RNA/protein-protein interactions. To study this:

- Cell culture : Treat HeLa or HEK293 cells with 5–10% this compound for 5–30 minutes. Use immunofluorescence (e.g., TDP-43 or FUS markers) to visualize condensate dissolution.

- Chromatin effects : Combine with Hi-C sequencing to assess 3D reorganization (e.g., TAD boundary erosion). Note that prolonged exposure (>24 hours) may induce aberrant aggregation without cell death, necessitating time-lapse microscopy and viability assays (MTT/PI staining). Contrast with 1,6-Hexanediol, which exhibits faster condensate dissolution but higher cytotoxicity .

Advanced: How can biomass-derived precursors be leveraged for sustainable this compound synthesis?

Methodological Answer:

Emerging routes focus on hydrogenolysis of furfural derivatives:

- Catalytic systems : Test Ru or Pt catalysts (1–3 wt%) on acidic supports (e.g., HZSM-5) in batch reactors (120–180°C, 20–50 bar H₂). Monitor selectivity via GC-MS, targeting >60% yield.

- Feedstock optimization : Use lignocellulosic hydrolysates rich in C5 sugars. Challenges include byproduct formation (e.g., tetrahydrofuran derivatives), requiring tandem catalysis or solvent engineering (e.g., water/THF mixtures) .

Advanced: How do hydroxyl group positioning and chain length affect this compound’s solvent properties compared to analogs?

Methodological Answer:

Surface tension and solubility studies (e.g., pendant drop method) show:

- Chain length : this compound (C6) has lower surface tension than 1,2-Hexanediol but higher than 1,6-Hexanediol due to intramolecular hydrogen bonding.

- Hydroxyl spacing : The 1,5 configuration reduces hygroscopicity compared to 1,2-diols, making it preferable for hydrophobic polymer matrices. Design experiments using binary solvent systems (e.g., water/ethanol) to measure activity coefficients via inverse gas chromatography .

Basic: What analytical techniques are recommended for characterizing this compound in reaction mixtures?

Methodological Answer:

- Real-time monitoring : Use DART-TOF-MS (Direct Analysis in Real Time–Time of Flight Mass Spectrometry) to track diacetate intermediates during esterification.

- Purity analysis : Employ GC-FID with polar columns (e.g., DB-WAX) and internal standards (e.g., 1,4-butanediol).

- Structural confirmation : ¹H/¹³C NMR (δ ~3.6 ppm for hydroxyl protons; δ ~60–70 ppm for carbinol carbons) .

Advanced: What contradictions exist in the literature regarding this compound’s cellular effects, and how can they be resolved?

Methodological Answer:

Discrepancies arise in:

- Exposure duration : Short-term (<1 hour) treatments dissolve condensates, while long-term exposure induces protein aggregation. Use pulsed vs. continuous dosing in live-cell imaging to map dose-response curves.

- Cell type variability : Neuronal cells (e.g., SH-SY5Y) show higher sensitivity than epithelial lines. Standardize models using CRISPR-edited cells (e.g., condensate marker knockouts) to isolate mechanisms .

Advanced: How can researchers optimize catalytic hydrogenation for industrial-scale this compound production?

Methodological Answer:

- Catalyst design : Test bimetallic Cu-Ni catalysts (10–15% loading) on mesoporous silica for improved stability. Characterize via BET surface area and TEM.

- Process integration : Use continuous-flow reactors with in-situ product removal to minimize side reactions (e.g., cyclization to tetrahydrofuran derivatives). Compare energy efficiency metrics (e.g., E-factor) against batch systems .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers at <25°C, away from oxidizers. Use inert gas (N₂) blankets for large-scale storage.

- Exposure control : Employ fume hoods during synthesis; use PPE (gloves, goggles) to prevent dermal/ocular contact. Refer to SDS for spill management (e.g., absorb with vermiculite) .

Advanced: What unanswered questions remain about this compound’s pharmacokinetics and bioavailability?

Methodological Answer:

Current gaps include:

- Metabolic pathways : Use isotopic tracing (¹⁴C-labeled this compound) in rodent models to track absorption/excretion.

- Blood-brain barrier permeability : Conduct in vitro assays with hCMEC/D3 cell monolayers. Prioritize LC-MS/MS for quantification in plasma/brain homogenates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.